(1-isopropyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a pyrazole ring, a piperazine ring, a trifluoromethoxy group, and a benzothiazole ring. These groups are common in many pharmaceutical compounds due to their diverse chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves the coupling of the appropriate pyrazole, piperazine, and benzothiazole precursors. The trifluoromethoxy group could be introduced using a suitable trifluoromethylation reagent .Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. The pyrazole and benzothiazole rings are aromatic and planar, while the piperazine ring is flexible and can adopt various conformations .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyrazole ring could participate in electrophilic substitution reactions, while the piperazine ring could undergo alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative and could increase the polarity of the compound .Scientific Research Applications
Molecular Interactions and Antagonistic Activity
One study focused on the molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, exploring its conformational analysis and developing unified pharmacophore models for CB1 receptor ligands. This research provides a basis for understanding the structural requirements for receptor antagonism, highlighting the significance of specific molecular conformations in receptor binding and activity (Shim et al., 2002).
Heterocyclic Core Replacement in Antagonists
Another study explored the replacement of the central phenyl core in diamine-based histamine H3 receptor antagonists with heterocyclic cores, demonstrating the impact of different hetero-aromatic linkers on receptor affinity. This research underscores the potential of heterocyclic replacements in enhancing pharmacological properties (Swanson et al., 2009).
Antibacterial and Antifungal Applications
Research into novel pyrazole and isoxazole derivatives has shown promising antibacterial and antifungal activities. These studies reveal the potential of these compounds in addressing microbial resistance, offering insights into the design of new antimicrobial agents (Sanjeeva et al., 2022).
Anti-mycobacterial Chemotypes
The identification of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes highlights a novel approach to combating tuberculosis. This research presents a thorough evaluation of these compounds' anti-tubercular activity, providing a new direction for anti-mycobacterial drug discovery (Pancholia et al., 2016).
Synthesis and Characterization of Bioactive Heterocycles
Investigations into the synthesis and structural characterization of novel pyrazole carboxamide derivatives containing piperazine moieties have contributed to the understanding of their bioactive properties. These studies are crucial for the development of compounds with potential therapeutic applications, demonstrating the importance of structural analysis in medicinal chemistry (Lv et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, imidazole and indole derivatives are known to exhibit a broad range of chemical and biological properties , which could suggest a diverse range of interactions for this compound as well.
Biochemical Pathways
For example, imidazole and indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also influence a wide range of biochemical pathways.
Result of Action
Based on the broad range of biological activities exhibited by similar compounds , it can be hypothesized that this compound may also produce a diverse range of molecular and cellular effects.
Future Directions
Properties
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2S/c1-12(2)27-15(5-6-23-27)17(28)25-7-9-26(10-8-25)18-24-14-4-3-13(11-16(14)30-18)29-19(20,21)22/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIPXMSTWIUYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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